molecular formula C13H8F4N2O B12633291 2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 920986-90-9

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B12633291
CAS No.: 920986-90-9
M. Wt: 284.21 g/mol
InChI Key: WPPUFPPANXCMFO-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic carboxamide derivative of high interest in medicinal chemistry and pre-clinical research. Its molecular architecture, featuring a fluorinated pyridine ring linked via a carboxamide bridge to a 3-(trifluoromethyl)phenyl group, is characteristic of scaffolds designed to modulate key biological targets. The presence of both a fluorine atom and a trifluoromethyl (CF₃) group is a strategic design element; the fluorine atom can influence the molecule's electronic distribution, metabolic stability, and binding affinity, while the trifluoromethyl group is renowned for its high lipophilicity and electron-withdrawing nature, which significantly enhances membrane permeability and improves the compound's overall metabolic resistance . This class of compounds demonstrates significant potential in pharmaceutical research, particularly in the development of enzyme inhibitors. Structurally analogous pyridine-carboxamides have been extensively investigated as potent inhibitors of cyclooxygenase (COX) enzymes for anti-inflammatory applications and as inhibitors of viral replication in antiviral discovery programs . The specific substitution pattern on the pyridine and aniline rings is critical for target selectivity and potency. Furthermore, the trifluoromethylpyridine (TFMP) moiety is a well-established pharmacophore found in numerous FDA-approved active ingredients and agrochemicals, underscoring its proven utility in creating biologically active molecules . Researchers will find this compound valuable for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

CAS No.

920986-90-9

Molecular Formula

C13H8F4N2O

Molecular Weight

284.21 g/mol

IUPAC Name

2-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H8F4N2O/c14-11-6-8(4-5-18-11)12(20)19-10-3-1-2-9(7-10)13(15,16)17/h1-7H,(H,19,20)

InChI Key

WPPUFPPANXCMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with appropriate amines under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound's structure allows it to interact with biological targets effectively, making it a candidate for the development of new pharmaceuticals. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, which can lead to increased efficacy and reduced side effects in therapeutic applications.

  • Case Study : Research has demonstrated that fluorinated carboxamides can act as potent inhibitors in various enzyme systems, particularly in the treatment of cancer and infectious diseases. For instance, studies have shown that modifications in the pyridine ring can enhance binding affinity to specific protein targets .

Agrochemical Applications

The introduction of fluorine into agrochemicals can modify their activity and selectivity towards pests. The compound may serve as an active ingredient in pesticides or herbicides due to its enhanced stability and effectiveness.

  • Case Study : A recent study highlighted the effectiveness of fluorinated pyridine derivatives as insecticides, showcasing their ability to disrupt pest metabolic pathways while minimizing toxicity to non-target organisms . This specificity is crucial for developing environmentally friendly agricultural products.

Material Science

Fluorinated compounds often exhibit unique physical properties that can be exploited in material science. The compound may find applications in creating advanced materials with tailored properties for electronics or coatings.

  • Research Insight : The presence of trifluoromethyl groups is known to improve thermal stability and chemical resistance, making such compounds suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Biological Activity

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom, a trifluoromethyl group, and a pyridine ring. Its molecular formula is C12H8F4N2O, with a molecular weight of approximately 284.21 g/mol. This compound's distinct functionalities contribute to its potential biological activity, making it a candidate for various therapeutic applications.

Structural Characteristics

The structural characteristics of this compound are significant for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which can influence its binding affinity to biological targets.

Property Value
Molecular FormulaC12H8F4N2O
Molecular Weight284.21 g/mol
CAS Number920986-90-9
IUPAC NameThis compound

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to interact favorably with enzyme active sites and receptor binding domains. The specific binding interactions of this compound have been explored using molecular docking studies, revealing its potential as an inhibitor for various enzymes involved in metabolic pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound shows significant inhibitory activity against certain enzymes. For example, studies have indicated that similar trifluoromethyl-containing compounds can inhibit the activity of enzymes such as branched-chain amino acid transaminases (BCATs), which play crucial roles in amino acid metabolism and are implicated in cancer progression .

Case Studies

  • Inhibition of BCATs : A study identified a series of trifluoromethyl-pyrimidinediones as potent inhibitors of BCAT1 and BCAT2, which are critical in cancer metabolism. While not directly tested on this compound, the structural similarities suggest potential for similar activity .
  • Selectivity Profiles : The selectivity profile of related compounds has shown that modifications to the trifluoromethyl group can enhance selectivity for specific targets while maintaining or improving potency. This characteristic is vital for developing therapeutics with minimal side effects .

Toxicological Profile

Initial assessments suggest that compounds with similar structures exhibit low toxicity profiles, but comprehensive toxicity studies specifically for this compound are needed to confirm safety for clinical use.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine ring. Key steps include halogenation (fluorination at position 2) and coupling with a 3-(trifluoromethyl)phenylamine derivative via carboxamide bond formation. Intermediate characterization relies on HPLC (≥98% purity criteria), NMR for structural confirmation, and mass spectrometry for molecular weight validation. Reaction conditions (e.g., solvent selection, temperature) are optimized to minimize by-products such as dehalogenated analogs .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H/19F NMR : To confirm fluorine substitution patterns and aromatic proton environments.
  • HPLC-MS : For purity assessment and detection of trifluoromethyl-related degradation products.
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms spatial arrangement of the pyridine-carboxamide moiety .
  • FT-IR : Validates carboxamide C=O stretching (~1650 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What preliminary in vitro assays are recommended to explore its biological activity?

  • Methodological Answer : Begin with target-agnostic screens:

  • Enzyme inhibition assays : Use fluorogenic substrates to assess activity against kinases or proteases, leveraging the trifluoromethyl group’s electron-withdrawing properties.
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays. Include controls for fluorinated compound stability in cell media .

Advanced Research Questions

Q. How can reaction intermediates and by-products be systematically identified and minimized during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). Use LC-MS to track intermediates like de-fluorinated analogs.
  • In-line PAT (Process Analytical Technology) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
  • By-product isolation : Employ preparative HPLC to isolate impurities for structural elucidation via 2D NMR .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • MD Simulations : Run molecular dynamics to assess binding pose stability if in silico docking predicts high affinity but in vitro activity is low. Check for solvent accessibility of the trifluoromethyl group.
  • Metabolite screening : Use LC-HRMS to identify potential phase I/II metabolites that may deactivate the compound.
  • SAR (Structure-Activity Relationship) studies : Synthesize analogs (e.g., replacing fluorine with chlorine) to test hypotheses about electronic effects .

Q. How can polymorphism or amorphous phase transitions impact the compound’s stability, and what analytical methods detect these changes?

  • Methodological Answer :

  • DSC (Differential Scanning Calorimetry) : Identify melting points and glass transitions indicative of polymorphic forms.
  • PXRD : Distinguish crystalline vs. amorphous phases.
  • Accelerated stability studies : Store samples under high humidity/temperature and monitor phase changes via Raman spectroscopy .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR models : Train on datasets of fluorinated carboxamides to estimate logP, solubility, and CYP450 metabolism.
  • PBPK modeling : Use tools like GastroPlus to simulate absorption, leveraging the compound’s cLogP (predicted ~3.5) and pKa (estimated 1.5 for pyridine nitrogen) .

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